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Introduction
GSK3368715 hydrochloride, also known as EPZ019997, is an orally available, potent, and

reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a

family of enzymes that play a critical role in cellular processes by methylating arginine residues

on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMT activity, particularly

PRMT1, which is responsible for the majority of cellular arginine methylation, has been

implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1]

[3][4] GSK3368715 is a first-in-class inhibitor that is S-adenosyl-L-methionine (SAM)

uncompetitive, meaning it binds to the enzyme-substrate complex.[1] This technical guide

provides a comprehensive overview of the discovery and development of GSK3368715,

including its mechanism of action, preclinical efficacy, and clinical trial findings.

Data Presentation
Biochemical Inhibitory Activity
GSK3368715 has demonstrated potent inhibition of several Type I PRMTs. The following table

summarizes its in vitro inhibitory activity.
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Target PRMT IC50 (nM) Ki app (nM)

PRMT1 3.1 1.5

PRMT3 48 N/A

PRMT4 (CARM1) 1148 N/A

PRMT6 5.7 N/A

PRMT8 1.7 81

Data sourced from multiple references.[1][5][6]

In Vitro Anti-proliferative Activity
GSK3368715 has shown significant anti-proliferative effects across a wide range of cancer cell

lines.

Cell Line Cancer Type gIC50 (nM) Effect

Toledo
Diffuse Large B-cell

Lymphoma (DLBCL)
59 Cytotoxic

Various
12 Tumor Types (249

cell lines)

Majority showed

≥50% growth

inhibition

Cytostatic

Data sourced from multiple references.[2][6]

In Vivo Efficacy in Xenograft Models
The anti-tumor activity of GSK3368715 has been evaluated in various mouse xenograft

models.
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Cancer Model
Dosing (mg/kg,
oral)

Tumor Growth
Inhibition (TGI)

Observations

Toledo (DLBCL) >75 Tumor Regression

Dose-dependent

inhibition leading to

tumor regression.

BxPC3 (Pancreatic) 150 78%
Significant reduction

in tumor growth.

BxPC3 (Pancreatic) 300 97%

Near-complete

inhibition of tumor

growth.

Clear Cell Renal

Carcinoma
150 98%

Potent anti-tumor

effect.

Triple-Negative Breast

Cancer
150 85%

Significant tumor

growth inhibition.

Pancreatic

Adenocarcinoma

(PDX)

300
>90% in a subset of

animals

Robust anti-tumor

activity in a patient-

derived model.

Data sourced from multiple references.[2]

Phase 1 Clinical Trial (NCT03666988) Overview
A Phase 1, first-in-human study was conducted to evaluate the safety, pharmacokinetics, and

preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[7][8]
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Parameter Finding

Dose Escalation 50 mg, 100 mg, and 200 mg once daily.[7]

Dose-Limiting Toxicities (DLTs)
Reported in 3 out of 12 patients (25%) at the

200 mg dose.[7]

Adverse Events

A higher-than-expected incidence of

thromboembolic events (TEEs) was observed. 9

out of 31 patients (29%) experienced 12 TEEs,

including 8 grade 3 events and 1 grade 5

pulmonary embolism.[7]

Clinical Efficacy
The best response achieved was stable disease

in 9 out of 31 patients (29%).[7]

Pharmacokinetics
Maximum plasma concentration was reached

within 1 hour post-dosing.[7]

Target Engagement

Observed in the blood, but was modest and

variable in tumor biopsies at the 100 mg dose.

[7]

Study Outcome

The study was terminated early due to the

risk/benefit analysis based on the incidence of

TEEs, limited target engagement at lower

doses, and lack of observed clinical efficacy.[7]

Signaling Pathways
PRMT1 Signaling and Inhibition by GSK3368715
Protein Arginine Methyltransferase 1 (PRMT1) plays a crucial role in regulating various cellular

processes, including signal transduction and gene expression, through the methylation of

histone and non-histone proteins. Its dysregulation is implicated in cancer. GSK3368715 acts

as a potent inhibitor of PRMT1, thereby modulating these pathways.
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Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.

Impact of GSK3368715 on EGFR and Wnt Signaling
GSK3368715-mediated inhibition of PRMT1 has been shown to affect critical cancer-related

signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt

pathways.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10823057?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_GSK3368715_Administration_in_Xenograft_Models.pdf
https://www.biorxiv.org/content/10.1101/2021.10.22.465320v1.full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGFR Pathway Wnt Pathway

GSK3368715

PRMT1

Inhibits

EGFR Methylation

Promotes

Wnt Pathway
Components

Regulates

EGFR Pathway
Activation

Cancer Cell
Growth & Survival

Wnt Signaling
Activation

Click to download full resolution via product page

Caption: GSK3368715's impact on EGFR and Wnt signaling pathways.

Experimental Protocols
In Vitro IC50 Determination for PRMTs
This protocol outlines a general method for determining the half-maximal inhibitory

concentration (IC50) of GSK3368715 against Type I PRMT enzymes.[1]

Reaction Mixture Preparation:

Prepare a reaction buffer suitable for PRMT activity.
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In a microplate, combine the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone

peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

[1]

Inhibitor Addition:

Add varying concentrations of GSK3368715 to the wells. Include a control with no inhibitor

(DMSO vehicle).

Incubation:

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow

the methylation reaction to proceed.

Reaction Termination:

Stop the reaction by adding a suitable stop solution.

Detection:

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated

peptide substrate.

Measure the incorporation of the radiolabeled methyl group using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of GSK3368715 relative to

the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit

the data to a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of GSK3368715

in a mouse xenograft model.[2]
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Cell Culture:

Culture the desired cancer cell line (e.g., Toledo for DLBCL, BxPC3 for pancreatic cancer)

under standard sterile conditions.

Animal Model:

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

Tumor Implantation:

Harvest cancer cells during their exponential growth phase.

Inject a suspension of cells (e.g., 5-10 million cells in a mixture of PBS and Matrigel)

subcutaneously into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth regularly.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and vehicle control groups.

Drug Administration:

Prepare GSK3368715 in a suitable vehicle for oral administration (gavage).

Administer the specified dose of GSK3368715 or vehicle to the respective groups daily.

Monitoring and Endpoint:

Measure tumor volume and mouse body weight 2-3 times per week.

The study endpoint is reached when tumors in the control group reach a specified size or

after a defined treatment period.

Data Analysis:
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Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor

volume between the treated and control groups.

Perform statistical analysis to determine the significance of the observed anti-tumor

effects.

GSK3368715 Discovery and Development Workflow
The following diagram illustrates the key stages in the discovery and development of

GSK3368715.
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Caption: High-level workflow of GSK3368715 discovery and development.

Conclusion
GSK3368715 hydrochloride is a potent and selective inhibitor of Type I PRMTs that

demonstrated significant anti-tumor activity in preclinical models.[9] Its development program,

however, was halted during Phase 1 clinical trials due to an unfavorable risk/benefit profile,

primarily driven by a higher-than-expected incidence of thromboembolic events and limited

clinical efficacy at tolerable doses.[7] Despite the termination of its clinical development, the

research on GSK3368715 has provided valuable insights into the therapeutic potential and

challenges of targeting Type I PRMTs in oncology. The detailed preclinical data and the lessons

learned from its clinical evaluation serve as a critical resource for the ongoing development of

novel PRMT inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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